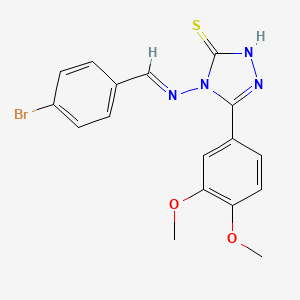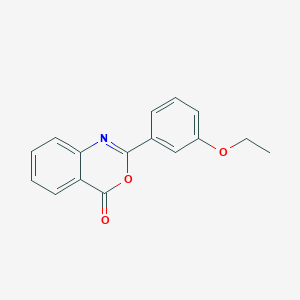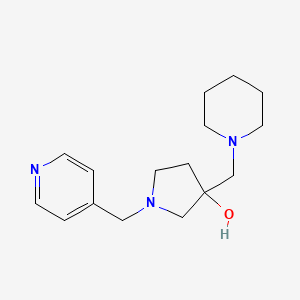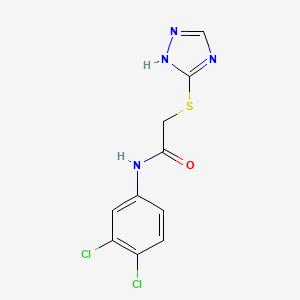![molecular formula C17H20N4O2 B5540707 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5540707.png)
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15862589 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Effects and Mechanisms
The chemical compound 2-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine, due to its complex structure and interactions, has been studied across various contexts in scientific research, particularly focusing on its pharmacological effects and mechanisms within different biological systems. Although direct studies on this exact compound are limited, related research on compounds with similar structures provides insight into potential pharmacological applications and mechanisms.
Potential Therapeutic Applications
Research into compounds with similar structural components has shown promise in the treatment of various diseases. For example, studies on related piperazine and pyrimidine derivatives have explored their roles in treating conditions like hypertension, infectious diseases, and cancer. Piperazine compounds, for instance, have been investigated for their vasodilatory properties in the treatment of hypertension, demonstrating how structural components akin to this compound could be relevant in cardiovascular diseases (Gilmore, Weil, & Chidsey, 1970)[https://consensus.app/papers/treatment-hypertension-vasodilator-combination-gilmore/67d3a91d24d55bb7a82171b4d9729a0c/?utm_source=chatgpt].
Impact on Drug Metabolism and Disposition
Furthermore, the metabolism and disposition of pharmaceuticals are crucial areas of research, where derivatives of piperazine and pyrimidine have been extensively studied. These studies help in understanding how such compounds are processed by the body, which is essential for developing effective and safe medications. For example, the metabolism of HIV-1 protease inhibitors (Balani et al., 1995)[https://consensus.app/papers/metabolites-l735524-potent-hiv1-protease-inhibitor-urine-balani/9de160acf565587fbca5c4ff03b44c1c/?utm_source=chatgpt] and the characterization of radioligands for receptor studies in the brain (Osman et al., 1996)[https://consensus.app/papers/characterization-metabolites-5ht1a-receptor-osman/095c01a597e15b68b1a21a9dcdb35951/?utm_source=chatgpt] illustrate the broad range of pharmacokinetic and pharmacodynamic research relevant to compounds like this compound.
Research on Receptor Binding and Imaging
Compounds containing elements of the structure found in this compound have been utilized in receptor binding studies and imaging techniques. For instance, research on benzamides and their ability to visualize breast tumors through sigma receptor binding highlights the potential diagnostic applications of similar compounds (Caveliers et al., 2002)[https://consensus.app/papers/sigma-receptor-scintigraphy-caveliers/65c5343c5f285203bf0fd677e142690c/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-2-20-10-12-21(13-11-20)16(22)14-4-6-15(7-5-14)23-17-18-8-3-9-19-17/h3-9H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBVCWZHSBDLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-allyl-9-{3-[ethyl(methyl)amino]-2-methylpropanoyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540640.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5540645.png)
![N-methyl-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5540649.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5540655.png)

![9-(5-acetylpyridin-2-yl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540675.png)
![N-[4-(cyanomethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5540676.png)


![3-ethyl-4-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B5540685.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5540690.png)

![1-methyl-2-[5-(1-piperidinylmethyl)-2-furyl]-1H-benzimidazole](/img/structure/B5540729.png)
